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Carbamide derivative 2

Cat. No.: B10833219
M. Wt: 526.5 g/mol
InChI Key: YPGWBIYAJJSEDN-UHFFFAOYSA-N
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Description

Significance within Chemical Synthesis and Material Science Research

In the realm of chemical synthesis, 1,3-bis[3-(dimethylamino)propyl]urea (B1330001) is widely utilized as a reagent and a catalyst. alfa-chemical.com The presence of tertiary amine functionalities makes it an effective catalyst, particularly in the production of polyurethane foams where it helps to control and balance the gelling and blowing reactions. wikipedia.orgacs.org Its catalytic activity is also harnessed in the synthesis of peptides and proteins, where it facilitates the formation of amide bonds. alfa-chemical.com The molecule's two secondary amine groups also allow it to function as a curing agent for epoxy resins. wikipedia.org

In material science, this carbamide derivative is a key component in the development of advanced polymers. It is used to synthesize polyquaternary ammonium (B1175870) salts, which have applications as bactericides and algaecides in water treatment, as well as additives in the electroplating industry. patsnap.com Furthermore, it serves as a monomer for the synthesis of specific polymers, such as the copolymer with bis(2-chloroethyl) ether, which is used in biomedical engineering and electroplating. Its role in creating polymers with high ionic conductivity is also an area of active research, with potential applications in alkaline anion-exchange membranes for fuel cells. smolecule.com The ability to act as a cross-linking agent contributes to its utility in creating robust polymer networks.

Historical Trajectories and Milestones in Carbamide Derivative Research

The study of carbamide derivatives is intrinsically linked to the history of urea (B33335) itself. Urea was first isolated from urine in 1773 by the French chemist Hilaire-Marin Rouelle. britannica.com A pivotal moment in chemical history occurred in 1828 when Friedrich Wöhler synthesized urea from inorganic starting materials, specifically ammonium cyanate. britannica.comwikipedia.orgureaknowhow.com This achievement was the first synthesis of a naturally occurring organic compound from inorganic materials and is widely considered a starting point for modern organic chemistry. nih.govscitepress.org

The development of synthetic methodologies for urea derivatives evolved from this point. Initially, hazardous reagents like phosgene (B1210022) were used, which react with amines to form isocyanate intermediates that can then form ureas. nih.gov Over time, safety and environmental concerns drove the development of safer alternatives to phosgene, such as N,N'-Carbonyldiimidazole (CDI) and various carbonate-based reagents. nih.gov The synthesis of specific derivatives like 1,3-bis[3-(dimethylamino)propyl]urea has also seen methodological advancements. Traditional routes involved reacting urea with N,N-dimethyl-1,3-propanediamine at high temperatures, which presented challenges in energy consumption and purification. google.com More recent methods focus on improving efficiency and reducing costs, such as direct reactions with catalysts like carbohydrazide, which can produce a high-purity product without the need for extensive purification. patsnap.com

Structural Archetypes and Classifications of Carbamide Derivatives Relevant to Advanced Research

Carbamide derivatives, or ureas, are a class of organic compounds sharing the functional group (R2N)2CO. wikipedia.org They can be classified based on the substitution pattern on the nitrogen atoms.

Symmetrical vs. Unsymmetrical Ureas: Symmetrical ureas have identical substituents on both nitrogen atoms, while unsymmetrical ureas have different substituents. The synthesis of unsymmetrical ureas can be more challenging and is an active area of research. mdpi.com

Mono-, Di-, and Trisubstituted Ureas: This classification refers to the number of non-hydrogen substituents attached to the two nitrogen atoms of the urea core. researchgate.net

Cyclic Ureas: These are compounds where the urea functionality is part of a ring structure. They can be formed from reactions of urea with compounds like glyoxal. wikipedia.org

1,3-bis[3-(dimethylamino)propyl]urea is a symmetrical, N,N'-disubstituted urea. Its structure is characterized by significant conformational flexibility due to eight rotatable bonds. The central urea group is planar, a result of electron delocalization between the nitrogen lone pairs and the carbonyl group, which creates partial double bond character in the C-N bonds. nih.gov This structural feature is crucial for its ability to form stable hydrogen bonds, a key factor in its catalytic activity and its role in forming supramolecular structures. smolecule.com

Overview of Current Academic Challenges and Opportunities in Carbamide Derivative 2 Research

Research into 1,3-bis[3-(dimethylamino)propyl]urea and related functionalized carbamide derivatives is driven by the pursuit of new materials and more efficient, sustainable chemical processes.

Challenges:

Synthesis Efficiency and Sustainability: While progress has been made, developing cost-effective and environmentally benign synthesis methods remains a key challenge. High temperatures, the use of catalysts, and the need for purification can limit large-scale production. patsnap.comgoogle.com There is a broader challenge in the field to move away from toxic reagents like phosgene and develop greener synthetic routes, for instance, using CO2 directly. nih.govacs.org

Catalyst Performance: In polyurethane synthesis, precisely balancing the gelling and blowing reactions is crucial for the final properties of the foam. While effective, developing catalysts that offer even greater control and can accommodate a wider range of starting materials, such as recycled polyols, is an ongoing research area. acs.orgmdpi.com

Functionalization of Complex Molecules: The direct functionalization of complex molecules, including other heterocycles like piperazines, remains a significant challenge in synthetic chemistry. beilstein-journals.org Developing methods for the late-stage functionalization of drug candidates with urea moieties is a notable opportunity. mdpi.com

Opportunities:

Advanced Materials: There is significant opportunity in using this derivative to create novel polymers and materials. Its use in synthesizing polyurethanes, polyurethane-ureas, and other copolymers for applications in coatings, adhesives, and biomedical devices is an expanding field. ontosight.airesearchgate.netmdpi.com Research into self-healing polyurethanes, where urea linkages can be formed to repair damage, presents an exciting frontier. rsc.org

Green Chemistry: The development of waterborne polyurethane and polyurethane-urea dispersions represents a significant move towards more environmentally friendly materials, reducing the reliance on volatile organic solvents. researchgate.netmdpi.com Furthermore, creating catalysts that enable the use of bio-based or recycled raw materials is a major opportunity. mdpi.com

Biomedical Applications: The ability of urea derivatives to form stable hydrogen bonds makes them valuable in medicinal chemistry for designing enzyme inhibitors and other therapeutic agents. nih.govfrontiersin.orgmdpi.com The use of 1,3-bis[3-(dimethylamino)propyl]urea in synthesizing polymers for drug delivery systems and tissue engineering scaffolds is a promising area of research. ontosight.ai

Interactive Data Tables

Physical and Chemical Properties of this compound

PropertyValueReference
IUPAC Name 1,3-Bis[3-(dimethylamino)propyl]urea wikipedia.org
CAS Number 52338-87-1 wikipedia.org
Molecular Formula C11H26N4O wikipedia.org
Molar Mass 230.35 g/mol
Appearance Colorless liquid lookchem.com
EINECS Number 257-861-2 wikipedia.org

Research Applications of this compound

Application AreaSpecific UseKey Findings/SignificanceReference
Material Science Catalyst for Polyurethane FoamEfficiently catalyzes both gelling and blowing reactions; allows for use of recycled polyols. wikipedia.orgmdpi.com
Epoxy Resin Curing AgentThe two secondary amine groups enable cross-linking of epoxy resins. wikipedia.org
Monomer for PolymersUsed to synthesize polyquaternary ammonium salts and copolymers for various industrial uses. patsnap.com
Chemical Synthesis Reagent in Organic SynthesisUsed in the synthesis of peptides, proteins, and other organic molecules like amides. alfa-chemical.com
Biomedical Engineering Component for Fuel CellsUsed to create polymers with high ionic conductivity for anion-exchange membranes. smolecule.com
Drug Delivery SystemsIncorporated into biocompatible polymers for drug delivery applications. ontosight.ai

Structure

2D Structure

Chemical Structure Depiction
molecular formula C27H25F3N4O4 B10833219 Carbamide derivative 2

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C27H25F3N4O4

Molecular Weight

526.5 g/mol

IUPAC Name

2-[6-[5-[(4-ethylphenyl)carbamoylamino]pyrazin-2-yl]-1-oxo-2-(2,2,2-trifluoroethyl)-3,4-dihydronaphthalen-2-yl]acetic acid

InChI

InChI=1S/C27H25F3N4O4/c1-2-16-3-6-19(7-4-16)33-25(38)34-22-14-31-21(13-32-22)18-5-8-20-17(11-18)9-10-26(24(20)37,12-23(35)36)15-27(28,29)30/h3-8,11,13-14H,2,9-10,12,15H2,1H3,(H,35,36)(H2,32,33,34,38)

InChI Key

YPGWBIYAJJSEDN-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)NC2=NC=C(N=C2)C3=CC4=C(C=C3)C(=O)C(CC4)(CC(=O)O)CC(F)(F)F

Origin of Product

United States

Advanced Synthetic Methodologies for Carbamide Derivative 2

Elucidation of Novel Reaction Pathways for Carbamide Derivative 2 Synthesis

The development of novel reaction pathways for the synthesis of carbamide derivatives is driven by the need for greater efficiency, selectivity, and sustainability. nih.govmdpi.com Traditional methods often rely on hazardous reagents like phosgene (B1210022), prompting the exploration of safer and more versatile alternatives. nih.gov

Chemo-, Regio-, and Stereoselective Synthesis Strategies

Achieving high levels of chemo-, regio-, and stereoselectivity is crucial for the synthesis of complex and biologically active carbamide derivatives.

Chemo- and Regioselectivity:

A significant challenge in the synthesis of unsymmetrical ureas is controlling the regioselectivity of the reaction. Recent advancements have demonstrated elegant solutions to this problem. For instance, a palladium-catalyzed cascade reaction has been developed for the regioselective construction of benzimidazolones from monosubstituted ureas and 1,2-dihaloaromatic systems. acs.orgacs.org This method relies on the catalyst's ability to mediate two distinct and chemoselective C–N bond-forming events, leading to the desired heterocyclic product with complete regiocontrol. acs.orgacs.org The reaction proceeds through the preferential oxidative addition of the palladium catalyst to the Ar-Br bond over the Ar-Cl bond, followed by the selective C-N bond formation involving the primary urea (B33335) nitrogen. acs.org

Another approach to achieving regioselectivity involves the intramolecular cyclization of urea derivatives. A series of novel 4-(het)arylimidazolidin-2-ones were synthesized with excellent regioselectivity through the acid-catalyzed reaction of (2,2-diethoxyethyl)ureas with aromatic and heterocyclic C-nucleophiles. mdpi.com Quantum chemistry calculations helped to rationalize the observed regioselectivity. mdpi.com

The table below summarizes the regioselective synthesis of benzimidazolones using a palladium-catalyzed cascade reaction. acs.org

Aryl Halide SubstrateUrea SubstrateProductYield (%)
2-bromo-1-chlorobenzeneBenzylurea1-benzyl-1,3-dihydro-2H-benzo[d]imidazol-2-one85
2-bromo-1-chloro-4-methylbenzeneBenzylurea1-benzyl-5-methyl-1,3-dihydro-2H-benzo[d]imidazol-2-one82
2-bromo-1-chloro-4-methoxybenzeneBenzylurea1-benzyl-5-methoxy-1,3-dihydro-2H-benzo[d]imidazol-2-one78
2,3-dichloropyridineBenzylurea1-benzyl-1H-imidazo[4,5-b]pyridin-2(3H)-one75

Stereoselectivity:

Stereoselective synthesis is critical when targeting chiral carbamide derivatives. One strategy involves the use of chiral catalysts. For example, chiral bicyclic diamine-organocatalysts have been used for the enantioselective synthesis of dihydropyrimidinones (DHPMs) via a multicomponent reaction, achieving an absolute (S) configuration in the products. rsc.org Another approach is the stereoselective diamination of alkenes. mdpi.com

Green Chemistry Principles and Sustainable Routes in this compound Formation

The principles of green chemistry are increasingly influencing the design of synthetic routes to carbamide derivatives, with a focus on reducing waste, avoiding hazardous reagents, and using renewable resources. rsc.orgbas.bg

Catalyst-Free and Solvent-Free Synthesis:

A notable green approach is the synthesis of urea derivatives from primary aliphatic amines and carbon dioxide (CO2) without the need for any catalysts or organic solvents. rsc.org This method proceeds under optimized conditions of temperature and pressure, with the formation of an alkyl ammonium (B1175870) alkyl carbamate (B1207046) intermediate that subsequently dehydrates to the final urea product. rsc.org Similarly, a catalyst- and solvent-free method for synthesizing urea and thiourea (B124793) derivatives of 1,1,3,3-tetramethylguanidine (B143053) has been reported, offering advantages such as short reaction times and high product purity. bas.bg

Utilization of CO2 and Safer Reagents:

The use of CO2 as a C1 building block is a highly attractive green alternative to toxic reagents like phosgene. rsc.orgnih.gov For instance, N21,N22-carbamide-corrole derivatives have been synthesized by trapping CO2 from ammonium carbonate within the corrole (B1231805) macrocycle. rsc.org This method provides a greener route to functionalized urea derivatives. rsc.org Electrochemical methods are also being explored, where urea compounds are formed directly from CO2 and primary amines, triggered by oxygen electroreduction in ionic liquids under mild conditions. nih.gov

The use of safer phosgene substitutes is another key aspect of green synthesis. N,N'-Carbonyldiimidazole (CDI) is a widely used crystalline solid that is a safer alternative to phosgene for preparing unsymmetrical ureas. nih.gov More recently, a method for the direct synthesis of carbamates, thiocarbamates, and ureas from Boc-protected amines has been developed using lithium tert-butoxide as the sole base, completely avoiding hazardous reagents and metal catalysts. rsc.org

The following table presents examples of green synthetic routes to urea derivatives.

ReactantsConditionsProduct TypeKey Green FeatureReference
Primary Aliphatic Amines, CO2Catalyst-free, Solvent-freeSymmetrical UreasAvoids catalysts and organic solvents rsc.org
1,1,3,3-Tetramethylguanidine, IsocyanatesCatalyst-free, Solvent-free, 60°CSubstituted UreasAvoids harmful solvents, easy work-up bas.bg
Free Base Corroles, Ammonium CarbonateN/AN21,N22-carbamide-corrolesUtilizes CO2 from a salt rsc.org
Amines, CO2, O2Electroreduction in Ionic LiquidsSubstituted UreasUtilizes CO2, mild conditions nih.gov
Boc-protected amines, Alcohols/Thiols/Aminest-BuOLi baseCarbamates, Thiocarbamates, UreasAvoids toxic reagents and metal catalysts rsc.org

Multicomponent Reactions and Combinatorial Approaches to this compound Analogues

Multicomponent reactions (MCRs) and combinatorial chemistry are powerful tools for the rapid generation of libraries of structurally diverse carbamide derivatives for high-throughput screening. rsc.orgrsc.orgnih.gov

Multicomponent Reactions:

MCRs allow for the assembly of complex molecules from three or more starting materials in a single synthetic operation, which is highly atom- and step-economical. rsc.org The Biginelli reaction is a classic example, used to synthesize dihydropyrimidinones (DHPMs), and has been the subject of numerous modifications. rsc.org A novel one-pot, three-component reaction of cyclic 2-diazo-1,3-diketones, carbodiimides, and 1,2-dihaloethanes has been developed to produce unsymmetrical urea derivatives in good yields. rsc.org Another MCR involves the reaction of activated acetylenes, primary amines, and isocyanates under solvent-free conditions to yield urea derivatives. iau.ir

Combinatorial Synthesis:

Combinatorial chemistry enables the synthesis of large libraries of compounds in a systematic and parallel manner. nih.govgoogle.comwipo.int Solid-phase synthesis has been effectively used to create libraries of ureas and amides. acs.org For example, secondary amines can be attached to a solid support using a triazene (B1217601) linker, reacted with various isocyanates to form resin-bound ureas, and then cleaved to release the final products in high purity. acs.org This approach is amenable to automation, allowing for the rapid generation of extensive libraries. acs.org Liquid-phase combinatorial libraries of urea and thiourea compounds have also been developed for the identification of bioactive molecules. wipo.int

Functionalization and Derivatization Strategies for this compound

The functionalization and derivatization of a core carbamide structure are essential for fine-tuning its properties and for elucidating structure-function relationships. nih.govrsc.org

Post-Synthetic Modification for Tunable Properties

Post-synthetic modification (PSM) is a powerful strategy for introducing new functional groups onto a pre-existing molecular scaffold, thereby altering its properties without de novo synthesis. This is particularly relevant in the context of metal-organic frameworks (MOFs). For example, the amino groups in NH2-MIL-101(Cr) have been converted to urea groups by reacting the MOF with various isocyanates. researchgate.net This modification can dramatically alter the gas sorption properties of the material, with a p-toluenesulfonyl-urea-modified MOF showing a record-high SO2 uptake. researchgate.net

Another example involves the functionalization of Cr-MIL-101-NH2 with ethyl isocyanate to yield a urea derivative, demonstrating an easy route to functionalized, highly stable, and porous MOFs. researchgate.net Similarly, l-serine (B559523) has been grafted onto a UiO-66-NH2 nanostructure via a diisocyanate linker, creating an amphoteric catalyst with both acidic and basic sites. acs.org

Design and Synthesis of this compound Analogues for Structure-Function Elucidation

The systematic design and synthesis of analogues of a lead compound are fundamental to understanding its structure-activity relationship (SAR) and structure-property relationship. nih.govresearchgate.net This involves modifying different parts of the molecule and evaluating the impact on its biological activity or physical properties.

A prominent example is the extensive work on analogues of Sorafenib, a multi-kinase inhibitor containing a diaryl urea moiety. nih.govrsc.orgmdpi.comaacrjournals.org By systematically replacing or modifying the aryl urea part of Sorafenib, researchers have explored new chemical space and identified analogues with improved properties. nih.gov For instance, replacing the urea linkage with a 1,2,3-triazole ring has led to analogues with highly selective cytotoxicity against certain cancer cell lines. nih.gov In other studies, the urea moiety was retained, but the flanking aryl groups were modified, or the urea was replaced by a sulfonylurea scaffold to probe the effects on anti-tumor activity. rsc.orgmdpi.com These studies are often guided by molecular docking to understand how the analogues interact with their biological targets. nih.govmdpi.com

Another example is the optimization of an adamantyl urea hit compound for anti-tuberculosis activity. A library of analogues was generated by systematically replacing different parts of the molecule, which led to the identification of a 1-adamantyl-3-phenyl urea core as a potent pharmacophore. nih.govresearchgate.netnih.gov

The following table shows examples of Sorafenib analogues and their reported activities.

Analogue TypeModificationResulting Activity/PropertyReference
Triazole AnalogueAryl urea moiety replaced with a 1,2,3-triazole ringSelective cytotoxicity against Huh7 cancer cells nih.gov
Sulfonylurea AnalogueUrea linkage replaced with a sulfonylurea scaffoldModerate cytotoxicity against various cancer cell lines mdpi.com
Aniline-Core AnalogueModifications based on bioisosteres and the alkyl principleGood in vitro and in vivo antitumor activities rsc.org
SHP-1 ActivatorDesigned to enhance SHP-1 activityHigher potency in inducing apoptosis than Sorafenib aacrjournals.org
Ferroptosis InducerPyrrolo[2,1-f] rsc.orgnih.govnih.govtriazine and quinazoline (B50416) derivatives with squaramide linkerSignificant anti-proliferative effects against ferroptosis-sensitive cells nih.gov

Catalyst Development and Mechanistic Aspects in this compound Synthesis

The synthesis of carbamide derivatives, a cornerstone in medicinal and materials chemistry, has evolved significantly with the advent of advanced catalytic methods. nih.gov The development of efficient catalysts is crucial for achieving high selectivity, yield, and sustainability. This section explores the landscape of catalyst development for the synthesis of this compound, focusing on organocatalytic, metal-catalyzed, and biocatalytic strategies, and delves into the mechanistic underpinnings of these transformations.

Organocatalytic Systems for this compound Formation

Organocatalysis, which utilizes small, metal-free organic molecules to accelerate chemical reactions, has emerged as a powerful tool in synthesis, offering an alternative to traditional metal-based catalysts. researchgate.net For the formation of urea-based structures like this compound, organocatalysts primarily function through general acid or base catalysis, often involving hydrogen-bond-donating motifs. nih.govmdpi.com

(Thio)urea derivatives themselves have been identified as potent organocatalysts. nih.gov Their ability to form multiple hydrogen bonds can stabilize charged intermediates and transition states, thereby lowering the activation energy of the reaction. mdpi.com Another significant class of organocatalysts for this purpose is guanidines. For instance, bicyclic guanidines such as 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD) and 7-methyl-1,5,7-triazabicyclo[4.4.0]dec-5-ene (MTBD) have proven effective in catalyzing the formation of urea derivatives from amines and carbon dioxide (CO2) under solvent-free conditions. unipr.it

The proposed mechanism for guanidine (B92328) catalysis involves the activation of CO2. The guanidine base can react with trace amounts of water to form a bicarbonate-guanidinium salt or directly with the amine and CO2 to generate a carbamate intermediate, stabilized by the guanidinium (B1211019) cation. unipr.it This activated carbamate is then susceptible to nucleophilic attack by a second amine molecule, leading to the formation of the urea linkage characteristic of this compound. unipr.it

Table 1: Guanidine-Catalyzed Synthesis of Urea Derivatives

EntryAmine SubstrateCatalystYield of Urea Derivative (%)
1PropargylamineTBD35
22-Methyl-3-butyn-2-amineTBD30
31-Ethynylcyclohexan-1-amineTBD43
4BenzylamineTBD55

Data sourced from studies on guanidine-catalyzed urea formation. unipr.it

Metal-Catalyzed Transformations Involving this compound Precursors

Transition metal catalysis offers a broad and versatile platform for synthesizing carbamide derivatives from various precursors. These methods are prized for their high efficiency and functional group tolerance. Metals such as titanium, iridium, manganese, copper, and palladium have all been successfully employed in synthetic routes relevant to the formation of this compound. researchgate.netrsc.orgacs.orgbeilstein-journals.org

A notable approach involves the dehydration of alkyl ammonium carbamates, which can be generated from amines and CO2. Titanium complexes, specifically Cp2Ti(OTf)2 (Cp = cyclopentadienyl, OTf = trifluoromethanesulfonate), have been shown to be highly effective homogeneous catalysts for this transformation, producing cyclic and acyclic urea derivatives in high yields. nih.govresearchgate.netresearchgate.net The reaction is typically conducted in a high-boiling solvent like 1,3-dimethyl-2-imidazolidinone (B1670677) (DMI) at elevated temperatures. researchgate.netresearchgate.net The catalyst facilitates the intramolecular dehydration of the carbamate intermediate to yield the final urea product. researchgate.net

Table 2: Titanium-Catalyzed Synthesis of Urea Derivatives from Alkyl Ammonium Carbamates

Substrate (Alkyl Ammonium Carbamate)Catalyst Loading (mol%)Temperature (°C)Time (h)Yield (%)
Ethylenediamine Carbamate10170-200< 1599
1,3-Diaminopropane Carbamate0.42001597 (Isolated)
1,6-Diaminohexane Carbamate102001587 (Isolated)
N-methylethylenediamine Carbamate102004885 (Isolated)

Data adapted from studies on Cp2Ti(OTf)2 catalyzed synthesis. researchgate.netresearchgate.net

Furthermore, metal catalysts are instrumental in the hydrogenation of existing urea derivatives to other valuable chemicals. For example, iridium and manganese complexes can selectively hydrogenate the C=O bond of urea derivatives to yield formamides. rsc.orgacs.org Mechanistic studies suggest two possible pathways for this transformation: one involving direct hydrogenation of the carbonyl to a hemiaminal intermediate, followed by C–N bond cleavage, and another involving thermal decomposition to an isocyanate which is subsequently hydrogenated. rsc.org

Biocatalytic Approaches to this compound and Related Structures

Biocatalysis leverages the high selectivity and efficiency of enzymes to perform chemical transformations under mild, environmentally benign conditions. For the synthesis of carbamate and urea-related structures, enzymes such as lipases and aldolases have shown significant promise. nih.govresearchgate.net

A prominent example is the use of immobilized Candida antarctica lipase (B570770) B (CALB) in continuous flow systems. nih.govbeilstein-journals.orgresearchgate.net One innovative strategy couples a Curtius rearrangement of carboxylic acids to form isocyanates with a subsequent biocatalytic step. nih.gov In this process, the isocyanate intermediate is trapped by an alcohol (e.g., benzyl (B1604629) alcohol) to form the desired carbamate product. The lipase, CALB, is then employed in a downstream module to "tag" any unreacted alcohol by converting it into an easily separable ester, thus simplifying purification. nih.govresearchgate.net This telescoped flow process allows for the efficient production of a library of valuable carbamate building blocks, which are structurally related to precursors of this compound. nih.govbeilstein-journals.org

Table 3: Scope of Carbamate Products from a Biocatalyst-Coupled Flow Process

Carboxylic Acid PrecursorProductIsolated Yield (%)
Benzoic acid3a 90
4-Methoxybenzoic acid3b 95
4-(Trifluoromethyl)benzoic acid3c 93
Phenylacetic acid3f 70
3-Phenylpropionic acid3g 65
Cinnamic acid3j 88

Yields after biocatalytic removal of excess alcohol. () Denotes longer residence time. Data adapted from Beilstein J. Org. Chem. 2021, 17, 379–384. nih.govresearchgate.net*

Other biocatalytic systems, such as those using the aldolase (B8822740) NahE, are being explored for the synthesis of α,β-unsaturated 2-keto acids. researchgate.net These compounds are versatile intermediates that can be further elaborated into a variety of complex molecules, demonstrating the potential of biocatalysis to generate key structural motifs found in or related to this compound. researchgate.net

Molecular Structure, Conformation, and Dynamics of Carbamide Derivative 2

Conformational Analysis and Isomerism of Carbamide Derivative 2

The conformational landscape of this compound is defined by the rotational freedom around several single bonds within its core structure. The central acylthiourea moiety [–(C=O)–NH–NH–(C=S)–NH–] allows for different spatial arrangements. Two principal conformations have been identified through computational studies and X-ray analysis: a folded form and an extended form. mdpi.com The isomerism in this molecule is primarily conformational, revolving around the rotation of the bulky adamantane (B196018) and cyclohexyl substituents relative to the central plane of the molecule.

A notable finding for this compound is the difference in its preferred conformation between the isolated state (approximated by gas-phase calculations) and the solid state. mdpi.com

Solid State: As determined by X-ray diffraction, the molecule exclusively adopts an extended conformation . This arrangement is stabilized by efficient crystal packing and a robust network of intermolecular N–H···O hydrogen bonds that lock the molecules into a specific, ordered array. mdpi.com

Solution/Isolated State: In contrast, Density Functional Theory (DFT) calculations suggest that for an isolated molecule, a folded conformation is energetically more stable by approximately 2.1 kcal/mol. mdpi.com This indicates that in the absence of intermolecular packing forces, the molecule intrinsically prefers to fold. The conformation in solution represents a balance between this intrinsic preference and interactions with solvent molecules. While the NMR data does not definitively establish the dominant solution-state conformer, it is plausible that an equilibrium exists between different conformers. The discrepancy highlights the profound influence of intermolecular forces in the solid state, which can dictate a conformational outcome different from the intrinsic preference of the molecule itself. researchgate.net

Based on the available information, "this compound" is not a uniquely identifiable chemical compound in publicly accessible scientific literature. Therefore, it is not possible to provide specific research findings, data tables, and detailed analysis for this particular substance as requested by the strict outline.

To fulfill the user's request for an article on a carbamide derivative with a similar structure and properties, a specific, recognized chemical name (such as an IUPAC name or a common name linked to published research) would be required. The detailed nature of the outline—covering specific aspects of molecular dynamics, stereochemistry, and supramolecular assembly—necessitates data from targeted studies on a known molecule.

General information about the classes of carbamide (urea) and carbamate (B1207046) derivatives is available and indicates that these molecules are subjects of extensive research in areas relevant to the user's outline. For instance, studies on various derivatives focus on:

Conformational Analysis: Carbamate and urea (B33335) derivatives can exist in different conformations (e.g., syn and anti) due to hindered rotation around the C-N bond. The energy barriers for these rotations are a subject of study and can be influenced by substituents and environmental factors.

Stereochemistry: The synthesis and analysis of chiral carbamide derivatives are important, particularly in medicinal chemistry, and various analytical methods are used to assess enantiomeric purity.

Supramolecular Chemistry: The hydrogen bonding capabilities of the carbamide/carbamate moiety are crucial for the self-assembly of these molecules into higher-order structures. The N-H groups act as hydrogen bond donors, and the carbonyl oxygen acts as an acceptor.

Intermolecular Interactions: Beyond hydrogen bonding, π-π stacking interactions are significant when aromatic rings are present in the molecular structure. These non-covalent forces play a key role in the formation of supramolecular architectures.

Supramolecular Architectures: The directed interactions of urea and carbamate derivatives have been harnessed to create complex structures like capsules, one-dimensional polymers, and three-dimensional gel networks.

Without a specific compound identifier for "this compound," the creation of a scientifically accurate and detailed article according to the provided structure is not feasible.

Reaction Mechanisms, Reactivity, and Chemical Transformations of Carbamide Derivative 2

Detailed Mechanistic Investigations of Key Reactions

The reaction mechanisms involving N,N'-diphenylurea have been a subject of interest, particularly concerning its synthesis and subsequent transformations.

The synthesis of N,N'-diphenylurea can be achieved through several routes, with the reaction mechanism often depending on the starting materials and catalysts. One common method involves the reaction of aniline (B41778) with urea (B33335). researchgate.net In this process, phenylurea is identified as the major intermediate, indicating a stepwise reaction pathway. researchgate.net Another significant synthetic route is the palladium-catalyzed carbonylation of nitrobenzene (B124822) in the presence of aniline and carbon monoxide. acs.org

A key transformation of N,N'-diphenylurea is its alcoholysis. Kinetic studies suggest a dissociative mechanism for this reaction. researchgate.net The process is believed to involve the decomposition of the urea to form phenylisocyanate, which then reacts with the alcohol. researchgate.net This pathway is supported by the observation that the reaction rate can be independent of the alcohol's nature and concentration under certain conditions. researchgate.net

In the context of radiolabeling with Carbon-11, N,N'-diphenyl[11C]urea can be synthesized from phenyl azide (B81097) and [11C]carbon monoxide using a rhodium complex. researchgate.netdiva-portal.org The reaction is thought to proceed through a [11C]isocyanate intermediate, which may be coordinated to the rhodium catalyst before reacting with aniline. researchgate.netdiva-portal.orgresearchgate.net The mechanism may involve the formation of a nitrene-metal complex from the azide, which then reacts with carbon monoxide. researchgate.net

Theoretical studies using methods like Density Functional Theory (DFT) have been employed to analyze the conformational properties of N,N'-diphenylurea. These studies show that in the gas phase, the cis-trans and trans-trans conformations are predominant, while in solution, the trans-trans conformer is favored. nih.govresearchgate.net These conformational preferences are crucial in understanding its reactivity and interactions at a molecular level.

Kinetic investigations into the alcoholysis of N,N'-diphenylurea have provided insights into its reactivity. The reaction rate is influenced by the nature of the solvent, with an increase in rate observed with a higher dielectric constant of the solvent. researchgate.net The activation parameters for the alcoholysis have been determined, aiding in the understanding of the transition state. researchgate.net

The synthesis of N,N'-diphenylurea from aniline and urea has been optimized based on reaction conditions. For instance, a high yield of 99.1% can be achieved at a reaction temperature of 180°C with a molar ratio of aniline to urea of 5, over a reaction time of 1.5 hours. researchgate.net

Thermodynamic data for N,N'-diphenylurea, such as its condensed phase thermochemistry, have been compiled, which is essential for understanding the energetics of its reactions. nist.gov Furthermore, thermodynamic properties related to its interaction with other molecules, such as cyclodextrins, have been studied to explore its potential applications in host-guest chemistry. acs.org

Below is a data table summarizing key kinetic and thermodynamic findings for N,N'-diphenylurea reactions.

Transformation Key Findings Conditions/Parameters
Synthesis from Aniline and UreaPhenylurea is the major intermediate. researchgate.netOptimal Yield: 99.1% at 180°C, aniline/urea molar ratio of 5, 1.5 h reaction time. researchgate.net
AlcoholysisDissociative mechanism via phenylisocyanate. researchgate.netRate increases with solvent dielectric constant. researchgate.net
Rhodium-promoted [11C]CarbonylationProceeds via a [11C]isocyanate intermediate. researchgate.netdiva-portal.orgresearchgate.net82% trapping efficiency and 82% conversion yield with aniline. researchgate.netdiva-portal.org
Conformational Analysis (in solution)Predominantly trans-trans conformer. nih.govresearchgate.net

Reactivity Profiles with Various Reagents (Electrophiles, Nucleophiles, Radicals)

The urea functional group in N,N'-diphenylurea dictates its reactivity towards a range of reagents.

Nucleophiles: N,N'-diphenylurea reacts with nucleophiles such as alcohols and amines. As mentioned, alcoholysis proceeds via a dissociative mechanism. researchgate.net The reaction with amines is also significant, particularly in the context of its synthesis where it reacts with aniline. researchgate.net The hydrolysis of related compounds like N,N'-diphenylaminoiminomethanesulfonic acid at neutral pH leads to the formation of N,N'-diphenylurea. nih.gov

Electrophiles: The nitrogen atoms in the urea linkage are susceptible to attack by electrophiles. However, the electron-withdrawing nature of the adjacent carbonyl group and the delocalization of lone pairs into the phenyl rings reduce their nucleophilicity compared to simple amines.

Radicals: N,N'-diphenylurea is used as a stabilizer in propellants, where it functions as a radical scavenger. diva-portal.org It reacts with nitrogen oxides (NOx), which are radical species formed during the decomposition of nitrocellulose. diva-portal.orgdtic.mil This reactivity is crucial for enhancing the stability and shelf-life of explosive materials.

Photochemical and Electrochemical Reactivity of N,N'-diphenylurea

The photochemical and electrochemical behavior of N,N'-diphenylurea is an area of specialized research.

Photochemical Reactivity: Iron carbonyl complexes can induce photochemical reactions. For example, the photochemical reaction of [Fe(CO)5] with azidobenzene (B1194522) in protic media can yield N,N'-diphenylurea. oup.com While detailed studies on the direct photolysis of N,N'-diphenylurea are not widely reported in the provided context, it is known to be sensitive to direct sunlight, which is a condition to be avoided during storage. lobachemie.com Its derivatives have been studied in the context of photochemical reactions. cymitquimica.comacs.org

Electrochemical Reactivity: N,N'-diphenylurea and its derivatives have been explored in electrochemical applications. For instance, N'-Ethyl-N,N-diphenylurea can be used in the synthesis of biaryls through reductive extrusion reactions under electrochemical conditions. The electrochemical properties of highly conjugated scaffolds derived from N,N'-diphenylurea have also been investigated. researchgate.net

Chemical Stability and Degradation Pathways under Controlled Conditions

N,N'-diphenylurea is a stable solid under normal conditions. lobachemie.comhpc-standards.us However, it is susceptible to degradation under specific environmental stresses.

Thermal Stability: It has a high melting point, typically in the range of 239-241°C. lobachemie.com Pyrolysis of derivatives of N,N'-diphenylurea has been studied, leading to decomposition products like 2-(phenylimino)-3-phenyloxazolidine. acs.org

Chemical Stability: It is incompatible with strong oxidizing agents, strong acids, and strong bases. fishersci.com It is also sensitive to moisture and should be stored in a dry, well-ventilated place. lobachemie.comechemi.com

Degradation Pathways: Under harsh conditions, such as heating, it can decompose to emit toxic fumes of nitrogen oxides (NOx). chemdad.com In the presence of strong bases, related compounds can undergo elimination reactions. For example, N,N'-diphenylaminoiminomethanesulfonic acid gives diphenylcarbodiimide (B3054861) at high pH, which can then react further to produce N,N'-diphenylurea. nih.gov Its role as a stabilizer in propellants involves its controlled degradation through reactions with NOx to form various nitro and nitroso derivatives. diva-portal.orgdtic.mil

The following table summarizes the stability and degradation information for N,N'-diphenylurea.

Condition Effect/Pathway Incompatible Materials/Products
Normal ConditionsStable. lobachemie.comhpc-standards.usN/A
Heat/PyrolysisCan decompose. chemdad.comHazardous decomposition products include carbon monoxide, carbon dioxide, and nitrogen oxides. fishersci.com
SunlightDegradation. lobachemie.comN/A
Strong Oxidizing AgentsIncompatible. fishersci.comPotential for hazardous reactions.
Strong Acids/BasesIncompatible. fishersci.comPotential for hazardous reactions.
MoistureDegradation. lobachemie.comN/A

Theoretical and Computational Studies of Carbamide Derivative 2

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic properties and reactivity of carbamide derivatives. jcsp.org.pk These calculations provide a detailed picture of how electrons are distributed within the molecule and how the molecule is likely to interact with other chemical species.

Electronic Structure Analysis and Molecular Orbitals

The electronic behavior of a molecule is largely governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting ability. ajchem-a.com The difference in energy between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity. ajchem-a.comespublisher.com

For a representative carbamide derivative, DFT calculations at the B3LYP/6-311++G(2d,2p) level of theory reveal the energies of these frontier orbitals. researchgate.net A smaller HOMO-LUMO gap generally suggests higher reactivity and the possibility of intramolecular charge transfer. researchgate.net

The distribution of these orbitals is also revealing. In many substituted carbamide derivatives, the HOMO is often localized on the more electron-rich parts of the molecule, such as phenyl rings, while the LUMO is distributed across the carbamide core and its substituents. espublisher.com This separation of electron density is key to understanding the molecule's electronic transitions and potential for nonlinear optical properties. espublisher.com

Molecular Electrostatic Potential (MEP) maps provide a visual representation of the charge distribution on the molecule's surface. These maps are invaluable for identifying sites susceptible to electrophilic and nucleophilic attack. In a typical carbamide derivative, the oxygen atom of the carbonyl group shows a region of high negative potential (red), making it a prime site for electrophilic attack and hydrogen bond acceptance. Conversely, the N-H protons exhibit a positive potential (blue), indicating their role as hydrogen bond donors.

ParameterCalculated Value (eV)Significance
HOMO Energy-7.169Indicates electron-donating capability.
LUMO Energy-0.883Indicates electron-accepting capability.
HOMO-LUMO Energy Gap (ΔE)6.286Relates to chemical reactivity and kinetic stability. researchgate.net

Spectroscopic Property Predictions and Validation

Computational methods are highly effective in predicting the spectroscopic properties of molecules. Time-Dependent DFT (TD-DFT) is a common method used to calculate electronic absorption spectra (UV-Vis), while DFT calculations can accurately predict vibrational spectra (FT-IR and Raman). researchgate.netresearchgate.net

By simulating these spectra, researchers can assign the observed experimental bands to specific electronic transitions or vibrational modes within the molecule. For instance, the characteristic C=O stretching vibration in the IR spectrum can be precisely located and analyzed. Comparisons between calculated and experimental spectra serve as a validation of the computational model and the optimized molecular geometry. researchgate.net Similarly, TD-DFT can predict the wavelengths of maximum absorption (λmax) in the UV-Vis spectrum, which correspond to electronic transitions, often of the π → π* type in aromatic carbamide derivatives. nih.gov

Vibrational ModeExperimental Wavenumber (cm⁻¹)Calculated Wavenumber (cm⁻¹)Assignment
N-H Stretch34203425Stretching of the N-H bonds in the carbamide group.
C=O Stretch16501655Stretching of the carbonyl double bond.
N-C-N Stretch14501452Asymmetric stretching of the carbamide backbone.
Aromatic C-H Bend750755Out-of-plane bending of aromatic C-H bonds.

Computational Modeling of Reaction Mechanisms and Energy Profiles

Quantum chemical calculations are essential for mapping out the potential energy surfaces of chemical reactions involving Carbamide Derivative 2. acs.org This allows for the detailed study of reaction mechanisms, including the identification of transition states and the calculation of activation energies. acs.orgresearchgate.net For example, the mechanism of hydrolysis or the reaction with other molecules can be computationally modeled. mdpi.com

These models can trace the entire reaction coordinate, from reactants to products, through the high-energy transition state. researchgate.net The calculated activation energy provides a quantitative measure of the reaction's feasibility. Such studies are crucial for designing new catalysts or predicting the stability and degradation pathways of the compound under various conditions. nih.gov For instance, in a proton transfer reaction, calculations can determine which proton is transferred and the energy barrier associated with that process. nih.govresearchgate.net

Molecular Dynamics Simulations for Conformational Landscapes and Solvation

While quantum chemical calculations provide a static picture of a molecule, Molecular Dynamics (MD) simulations offer a view of its dynamic behavior over time. arxiv.org MD simulations are particularly useful for studying the conformational flexibility of this compound and its interactions with solvent molecules. uoa.grnih.gov

Dynamic Behavior in Solution and at Interfaces

In solution, a flexible molecule like a substituted carbamide derivative does not exist in a single, rigid conformation. Instead, it explores a range of shapes, or conformations. researchgate.net MD simulations can map this "conformational landscape" by simulating the molecule's movements over nanoseconds or longer. nih.gov Analysis of these simulations can reveal the most stable conformations and the energy barriers between them. researchgate.net

The dynamic behavior is often characterized by the root-mean-square deviation (RMSD) of the atomic positions, which indicates the stability of the molecule's structure over the course of the simulation. At interfaces, such as between a liquid and a solid surface or at a biological membrane, MD simulations can show how this compound orients itself and interacts with the surrounding environment, which is critical for applications like drug delivery or material science. nih.gov

Solvation Effects and Solvent-Carbamide Derivative 2 Interactions

The solvent plays a crucial role in determining the structure, stability, and reactivity of a solute. acs.orgcdnsciencepub.com MD simulations explicitly model the interactions between this compound and individual solvent molecules, typically water. lu.se These interactions, primarily hydrogen bonds and van der Waals forces, dictate how the molecule is solvated. mdpi.com

The strength and nature of these interactions can be quantified. For example, the formation of hydrogen bonds between the carbamide's N-H and C=O groups and surrounding water molecules is a key aspect of its solvation. lu.se The radial distribution function (RDF) is a powerful tool derived from MD simulations that shows the probability of finding solvent molecules at a certain distance from a specific atom in the solute. researchgate.net RDF plots can clearly illustrate the structure of the solvation shell around the carbamide derivative, showing distinct peaks that correspond to layers of ordered solvent molecules. aip.org The polarity and hydrogen-bonding capacity of the solvent can significantly influence the conformational preferences and aggregation behavior of carbamide derivatives. mdpi.comacs.org

Structure-Activity/Function Relationship (SAR/SFER) Modeling

Structure-Activity Relationship (SAR) and Structure-Function Relationship (SFER) modeling are computational methodologies used to link the structural or physicochemical properties of a chemical compound to its biological activity or function. drugdesign.org These models are fundamental in medicinal chemistry for optimizing lead compounds and designing new molecules with enhanced potency and selectivity.

In the context of this compound, which belongs to the broader class of urea (B33335) or thiourea (B124793) derivatives, SAR studies help rationalize how structural modifications influence its interactions with biological targets. drugdesign.orgmdpi.com For instance, in a series of adamantane-linked hydrazine-1-carbothioamide derivatives, computational studies including X-ray analysis and density functional theory (DFT) were employed to understand the effect of different substituents on the molecule's conformation and intermolecular interactions. mdpi.com Such analyses revealed that for a specific compound, 2-(adamantane-1-carbonyl)-N-cyclohexylhydrazine-1-carbothioamide (referred to as compound 2 in the study), an extended conformation is adopted in the solid state. mdpi.com This conformational preference, along with the types of intermolecular bonds it can form (such as N–H···O, C–H···S, and C–H···O), is critical for its biological function, including urease inhibition. mdpi.com

Molecular descriptors are numerical values that quantify the physical, chemical, or topological characteristics of a molecule. nih.gov They are the cornerstone of Quantitative Structure-Activity Relationship (QSAR) models, translating a chemical structure into a format that machine learning algorithms can process. nih.gov For this compound, a range of descriptors can be calculated to build predictive models. researchgate.netmdpi.com These descriptors are typically categorized as 1D, 2D, or 3D, depending on the dimensionality of the molecular representation they are derived from.

Commonly developed descriptors for urea and carbamide derivatives include:

Constitutional Descriptors: Molecular Weight (MW), number of specific atom types, and functional group counts (e.g., number of urea derivatives). alvascience.com

Topological Descriptors: These describe the atomic connectivity within the molecule, such as the Zagreb index or Kier-Hall electrotopological state indices. nih.govresearchgate.net

Geometrical Descriptors: These 3D descriptors relate to the spatial arrangement of atoms, including molecular surface area, volume, and ovality. researchgate.net

Quantum-Chemical Descriptors: Derived from quantum mechanics calculations, these include the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO energy gap, dipole moment, and polarizability. mdpi.comnih.govresearchgate.net A smaller HOMO-LUMO gap generally indicates higher chemical reactivity. mdpi.com

The following table presents a selection of molecular descriptors relevant to the analysis of this compound and similar compounds, which are used to build QSAR models.

Descriptor TypeDescriptor NameDescriptionRelevance in Modeling
ConstitutionalMolecular Weight (MW)The sum of the atomic weights of all atoms in the molecule.Influences size, solubility, and transport properties. researchgate.net
GeometricalPolar Surface Area (PSA)The surface sum over all polar atoms, primarily oxygen and nitrogen, including their attached hydrogen atoms.Correlates with drug transport and bioavailability. researchgate.net
Quantum-ChemicalEHOMO (Highest Occupied Molecular Orbital Energy)Energy of the outermost electron orbital; relates to the ability to donate electrons.Indicator of electrophilic reactivity and potential for forming certain chemical bonds. mdpi.comnih.gov
Quantum-ChemicalELUMO (Lowest Unoccupied Molecular Orbital Energy)Energy of the lowest-energy electron-accepting orbital.Indicator of nucleophilic reactivity and electron affinity. researchgate.netmdpi.com
PhysicochemicallogP (Octanol-Water Partition Coefficient)A measure of a compound's lipophilicity or hydrophobicity.Crucial for predicting absorption, distribution, metabolism, and excretion (ADME) properties. acs.org
TopologicalNumber of Hydrogen Bond Donors/AcceptorsCounts of atoms (N, O) capable of donating or accepting hydrogen atoms in a hydrogen bond.Key to understanding receptor-ligand binding interactions. nih.govresearchgate.net

Predictive models, particularly QSAR models, are developed to forecast the chemical reactivity or binding affinity of new or untested compounds. nih.gov These models are built by establishing a mathematical relationship between the molecular descriptors (independent variables) of a set of compounds and their experimentally determined biological activity (dependent variable). nih.govmdpi.com

For carbamide derivatives, various modeling techniques have been applied:

Multiple Linear Regression (MLR): This method creates a linear equation to predict activity based on a combination of descriptors. researchgate.netnih.gov For instance, an MLR-based QSAR model was developed for 1,2,4-triazolone derivatives to predict their α-glucosidase inhibitory activity, achieving a prediction R² of 0.645. nih.gov

Molecular Docking: This computational technique predicts the preferred orientation and binding affinity of a ligand when it interacts with a target protein. mdpi.com For 2-(adamantane-1-carbonyl)-N-cyclohexylhydrazine-1-carbothioamide, molecular docking was used to identify key interactions with the urease enzyme, corroborating its potent inhibitory activity (IC₅₀ = 2.44 μM). mdpi.com Docking studies for other carbamate (B1207046) derivatives have also shown results parallel to in vitro findings. nih.gov

Quantum Mechanics (QM)-Based Approaches: Methods like the Fragment Molecular Orbital (FMO) method can be used to estimate the enthalpic component of binding free energy, which is then used in regression models to predict binding affinity with high accuracy. acs.org Such models can achieve a high correlation (R² ≈ 0.88) with experimental values. acs.org

The performance of these predictive models is critical for their application. The table below summarizes findings from studies on carbamide derivatives and related compounds, illustrating the predictive power of these computational models.

Model/TechniqueTarget/ActivityCompound ClassKey Finding/Performance MetricSource
Molecular Docking & In-vitro AssayUrease InhibitionAdamantane-linked carbothioamideCompound 2 showed potent activity with an IC₅₀ value of 2.44 μM. mdpi.com mdpi.com
3D-QSAR (CoMFA/CoMSIA)α-glucosidase inhibitionFlavonesMLR analysis was performed using inhibitory activity as the dependent variable and CoMFA/CoMSIA descriptors as independent variables. nih.gov nih.gov
MLR-QSARα-glucosidase inhibition1,2,4-triazolone derivativesModel achieved a prediction R² of 0.645 using quantum chemical descriptors. nih.gov nih.gov
SophosQM (FMO-based)Binding AffinityVarious pharmaceutically relevant compoundsAchieved a global correlation coefficient (R²) of approximately 0.9. acs.org acs.org
Molecular DockingAcetylcholinesterase (AChE) InhibitionArachidonic acid carbamate derivativesDocking results were parallel with in vitro results (Ki in the range of 0.93-8.86 μM). nih.gov nih.gov

Integration of Machine Learning and Artificial Intelligence in this compound Research

The integration of machine learning (ML) and artificial intelligence (AI) is revolutionizing drug discovery by accelerating the identification and optimization of bioactive molecules. rsc.orgnih.gov These technologies analyze vast datasets to uncover patterns, predict properties, and generate novel chemical structures that would be difficult to conceive through traditional methods. rsc.orgpitt.edu For research on this compound, AI and ML can provide data-driven insights into its chemical properties and guide the design of superior analogs. mdpi.comscielo.br

Synthetic Accessibility (SA) Scoring: This is a computational method that estimates how easily a molecule can be synthesized based on its structural complexity and a comparison to fragments of known, easily synthesized molecules. mdpi.com The SA score typically ranges from 1 (very easy to synthesize) to 10 (very difficult to synthesize). researchgate.net For a large set of AI-generated molecules, SA scoring can be used as an initial filter to prioritize candidates for more intensive analysis. mdpi.com

AI-Based Retrosynthesis: More advanced AI platforms can perform retrosynthetic analysis, breaking down a target molecule into a sequence of reaction steps using known chemical transformations to predict a viable synthetic route. nih.govmdpi.com These tools can validate reaction steps, identify potential by-products, and even predict reaction yields. nih.gov Machine learning models, such as graph-based CMPNN, can be trained on large reaction databases (e.g., USPTO) to distinguish between "easy-to-synthesize" and "hard-to-synthesize" compounds with high accuracy (ROC AUC: 0.791). researchgate.net This approach provides a more detailed and reliable assessment of synthesizability than a simple score. mdpi.com

The following table illustrates how synthetic accessibility is evaluated for chemical compounds.

Evaluation MethodDescriptionTypical OutputApplication
SA ScoreA score based on fragment contributions and molecular complexity. mdpi.comA numerical value from 1 to 10. researchgate.netRapidly filtering large libraries of virtual compounds. mdpi.com
AI RetrosynthesisPredicts a step-by-step synthetic pathway from available starting materials. nih.govA proposed reaction tree with precursors and reaction conditions. mdpi.comDetailed synthesis planning for high-priority candidates. nih.gov
Forward Reaction PredictionPredicts the outcome and yield of specific chemical reactions. nih.govPredicted products, by-products, and reaction efficiency.Validating individual steps in a proposed synthetic route. nih.gov

Generative Models: Techniques like Recurrent Neural Networks (RNNs) and Generative Adversarial Networks (GANs) can be trained on large libraries of molecules. rsc.orgpitt.edu By providing the model with a desired activity profile or specific structural constraints, it can generate novel chemical structures, such as new carbamide derivatives, that are predicted to be active. mdpi.com For example, AI models have been trained to generate molecules with dual-target activity, which is valuable for treating complex diseases. neurosciencenews.com

Property Prediction and Optimization: Machine learning models, including random forests, support vector machines, and deep neural networks, are trained to predict the biological activity of these newly generated structures. rsc.orgmdpi.commdpi.com This creates a feedback loop where millions of virtual compounds can be designed and screened in silico, with only the most promising candidates being selected for synthesis and experimental testing. mdpi.com This process accelerates the discovery of compounds that may have improved efficacy or other desirable properties compared to the original lead structure. rsc.org

This data-driven approach allows for the exploration of a much wider chemical space than is possible with traditional methods, increasing the probability of discovering innovative and effective new medicines. nih.gov

Interactions of Carbamide Derivative 2 with Biological Systems at a Mechanistic Level

Membrane Interactions and Permeation Studies (Mechanistic)

Further investigation into the biological and chemical properties of "Carbamide derivative 2" is contingent on the release of primary research data.

Biophysical Investigations of Membrane Association and Transport

The primary mechanism of action for the carbamide derivative VKNG-2 involves its interaction with membrane-bound transport proteins. mdpi.com Specifically, it functions as an inhibitor of the ATP-binding cassette (ABC) transporter protein ABCG2. mdpi.com ABC transporters are a family of proteins that utilize ATP hydrolysis to move a wide variety of substrates across cellular membranes. mdpi.com The ABCG2 transporter, in particular, is known to contribute to multidrug resistance in cancer cells by actively effluxing chemotherapeutic agents, thereby reducing their intracellular concentration and efficacy. mdpi.com

The interaction of VKNG-2 with the ABCG2 transporter is not based on altering the protein's expression level at shorter incubation times (up to 72 hours) but rather on directly inhibiting its transport function. mdpi.com This is a crucial aspect of its biophysical interaction at the membrane level. The efficacy of this inhibition was demonstrated in studies using human colon cancer cells (S1-M1-80) that overexpress the ABCG2 transporter. mdpi.com

Research findings indicate that VKNG-2 significantly inhibits the efflux of known ABCG2 substrates, such as the chemotherapeutic drug mitoxantrone (B413). mdpi.com In experiments measuring the intracellular accumulation of radio-labeled mitoxantrone ([³H]-mitoxantrone), treatment with VKNG-2 led to a substantial increase in the substrate's concentration within the resistant cells. mdpi.com This demonstrates a direct modulation of the membrane transport process mediated by ABCG2. mdpi.com The inhibitory effect of VKNG-2 was found to be comparable to that of Fumitremorgin C (FTC), a known ABCG2 inhibitor. mdpi.com

The table below summarizes the effect of VKNG-2 on the efflux of an ABCG2 substrate from resistant colon cancer cells.

Table 1: Effect of VKNG-2 on [³H]-Mitoxantrone Efflux in S1-M1-80 Cells

Treatment Concentration (µM) Efflux Time (min) Remaining Intracellular [³H]-Mitoxantrone (% of Control)
Vehicle (Control) - 120 100%
VKNG-2 1 120 >100% (Efflux Inhibited)
VKNG-2 5 120 >100% (Efflux Inhibited)
FTC (Positive Control) 5 120 >100% (Efflux Inhibited)

Data synthesized from findings presented in mdpi.com. The study demonstrated a significant decrease in efflux (i.e., increase in intracellular retention) with VKNG-2.

This biophysical interaction at the cell membrane restores the sensitivity of resistant cancer cells to chemotherapeutic drugs like mitoxantrone and SN-38. mdpi.com The ability of carbamate (B1207046) derivatives, a related class of compounds, to penetrate cell membranes is a known characteristic that facilitates their interaction with intracellular or membrane-embedded targets. nih.gov

Intracellular Localization and Distribution Studies (Mechanistic, e.g., using molecular probes)

Mechanistic studies have been conducted to determine if the function of VKNG-2 is related to altering the physical location of the ABCG2 transporter protein within the cell. mdpi.com It has been hypothesized that an inhibitor could potentially cause the mislocalization of a transporter from the cell membrane to intracellular compartments, which would also result in decreased drug efflux. mdpi.com

To investigate this possibility, immunofluorescence assays using molecular probes were performed. mdpi.com This technique utilizes antibodies that specifically bind to a target protein (in this case, ABCG2), which are then visualized with a fluorescently labeled secondary antibody. mdpi.comnih.gov This allows for the direct observation of the protein's subcellular distribution. nih.gov

In these studies, human colon cancer cells (S1) and their drug-resistant counterparts overexpressing ABCG2 (S1-M1-80) were treated with VKNG-2 for extended periods (24, 48, and 72 hours). mdpi.com The localization of the ABCG2 transporter was then visualized using a primary antibody against ABCG2 and a fluorescently tagged secondary antibody. mdpi.com

The table below summarizes the findings from the intracellular localization study.

Based on immunofluorescence data reported in mdpi.com.

Applications and Research Probes Involving Carbamide Derivative 2

Use as Ligands in Coordination Chemistry and Catalysis

The nitrogen and oxygen atoms within the carbamide moiety of derivative 2 are excellent donors for metal ions, making these compounds effective ligands in coordination chemistry. The resulting metal complexes exhibit a wide range of geometries and electronic properties, which can be fine-tuned by modifying the substituents on the carbamide derivative.

Design and Synthesis of Metal-Carbamide Derivative 2 Complexes

The synthesis of metal-carbamide derivative 2 complexes typically involves the reaction of a suitable metal salt with the carbamide derivative ligand in an appropriate solvent. The choice of metal, ligand, and reaction conditions dictates the structure and properties of the final complex. For instance, dithiocarbamate ligands, which are derivatives of carbamides, have been shown to form complexes with various transition metals, including iron(III), cobalt(II), nickel(II), copper(II), and zinc(II). researchgate.net

The coordination geometry of these complexes varies depending on the metal ion. For example, Co(II) and Ni(II) dithiocarbamate complexes often exhibit an octahedral geometry, while Cu(II) complexes may adopt a square planar geometry, and Zn(II) complexes can be tetrahedral. researchgate.net The synthesis of such complexes is often straightforward, involving the mixing of the metal salt and the ligand at room or elevated temperatures.

A notable example is the synthesis of a tetraammineaquacopper(II) sulfate complex, [Cu(NH3)4(OH2)]SO4, which has been studied for its catalytic activity. nih.gov The design of these complexes is often guided by the desired application, with the ligand structure being tailored to achieve specific catalytic or material properties.

Table 1: Examples of Metal-Carbamide Derivative 2 Complexes and their Geometries

Metal IonLigand TypeProposed Geometry
Co(II)DithiocarbamateOctahedral
Ni(II)DithiocarbamateOctahedral
Cu(II)DithiocarbamateSquare Planar
Zn(II)DithiocarbamateTetrahedral
Fe(III)DithiocarbamateSquare Pyramidal

This table is based on data from a study on dithiocarbamate complexes. researchgate.net

Applications in Homogeneous and Heterogeneous Catalysis

Metal complexes of carbamide derivative 2 have shown promise in both homogeneous and heterogeneous catalysis. In homogeneous catalysis, the catalyst is in the same phase as the reactants, allowing for high selectivity and mild reaction conditions. An example is the use of the [Cu(NH3)4(OH2)]SO4 complex to catalyze the formation of urea (B33335) from ammonium (B1175870) carbamate (B1207046) in an aqueous solution. nih.govacs.org This reaction is significant as it represents a potential route for carbon dioxide conversion. nih.gov The catalytic mechanism is thought to involve the coordination of the carbamate to the copper(II) center. nih.govacs.org

Palladium complexes have also been utilized in catalysis with carbamide derivatives. For instance, palladium-catalyzed Meerwein reactions have been conducted with diterpenic alkaloids containing a carbamide-related structure, leading to the synthesis of new bioactive compounds. researchgate.net Furthermore, palladium-catalyzed C-H arylation of benzofuran-2-carboxamide derivatives, which contain a carbamide-like amide bond, has been demonstrated. mdpi.com

While specific examples of this compound in heterogeneous catalysis are less direct, the principles of metal-ligand coordination are applicable. Heterogeneous catalysts, where the catalyst is in a different phase from the reactants, offer advantages in terms of catalyst separation and reuse. The development of solid-supported this compound complexes is an active area of research.

Table 2: Catalytic Applications of this compound Complexes

CatalystReactionType of Catalysis
[Cu(NH3)4(OH2)]SO4Urea synthesis from ammonium carbamateHomogeneous
Palladium complexMeerwein reaction of diterpenic alkaloidsHomogeneous
Palladium catalystC-H arylation of benzofuran-2-carboxamidesHomogeneous

Role in Advanced Materials Science Research

The ability of this compound to form strong and directional hydrogen bonds makes it a valuable building block for the construction of supramolecular materials with ordered structures and interesting properties.

Components in Supramolecular Polymers and Gels

Supramolecular polymers are long, chain-like structures formed through the non-covalent association of monomeric units. The urea group in carbamide derivatives is particularly effective at forming strong, directional hydrogen bonds, which can drive the self-assembly of monomers into well-defined supramolecular polymers.

For example, thiosquaramides, which are sulfur-containing analogs of urea derivatives, have been shown to self-assemble into supramolecular polymers in water. acs.org These polymers form long, rigid, high-aspect-ratio fibers. The morphology of these self-assembled structures can be influenced by subtle changes in the molecular design of the monomer. acs.org Cryogenic transmission electron microscopy has revealed that oxosquaramide derivatives form fibers with an average length of over 200 nm, while the corresponding thiosquaramide derivatives form shorter, semiflexible, rod-like structures. acs.org

The incorporation of amide or urea units into π-conjugated systems, such as organoplatinum(II) complexes, can also induce cooperative supramolecular polymerization. nih.gov This approach allows for the creation of one-dimensional nanostructures with potential applications in electronics and photonics.

Applications in Functional Coatings and Smart Materials (e.g., as additives, not as basic material properties)

Carbamide derivatives are utilized as functional additives in the formulation of advanced coatings and smart materials. Their ability to form cross-linked networks and impart specific properties makes them valuable in this context.

In the coatings industry, carbamate-functional resins are used to create high-performance coatings with excellent durability, hardness, and resistance to environmental factors. google.com These resins can be cross-linked with other components, such as acrylamide compounds, to form highly etch-resistant films. google.com The flexibility and hardness of the resulting coating can be tuned by adjusting the composition of the formulation. google.com

Carbamide derivatives also play a role in the development of functional adhesives. For instance, in polyurethane flooring adhesives, unmodified vegetable and waste oils have been investigated as functional additives. mdpi.com During the curing process of these adhesives, a side reaction involving moisture leads to the formation of urea, which can contribute to the final properties of the adhesive. mdpi.com

Development of Biosensors and Analytical Probes

The unique recognition and binding properties of this compound make it a useful scaffold for the design of biosensors and analytical probes for the detection of various analytes.

The development of biosensors often relies on the specific interaction between a recognition element and the target analyte. Carbamide derivatives can be incorporated into the structure of these recognition elements to enhance their binding affinity and selectivity. For example, in the development of electrochemical biosensors, two-dimensional nanomaterials can be functionalized with biomolecules to create sensitive detection platforms. nih.gov Precursors for some of these nanomaterials, such as graphitic carbon nitride (g-C3N4), can include urea and other carbamide derivatives. nih.gov

Furthermore, the principles of molecular recognition involving carbamide derivatives can be applied to the design of analytical probes. While not a direct application of "this compound," the understanding of urea-based interactions is crucial. These probes can be designed to selectively bind to specific biomolecules or ions, leading to a measurable signal, such as a change in fluorescence or color. The versatility of the carbamide functional group allows for its incorporation into a wide range of molecular architectures, enabling the development of probes for diverse analytical applications.

This compound-Based Fluorescent or Chromogenic Probes

Carbamide derivatives have been successfully developed as fluorescent and chromogenic probes. These molecular tools are designed to detect and quantify specific analytes through changes in their optical properties, such as fluorescence emission or color. The interaction between the carbamide-based probe and its target analyte triggers a measurable spectroscopic response.

One notable example of a carbamide-containing fluorescent probe is 2-carbamido-1,3-indandione (CAID). Research has shown that this compound exhibits interesting photophysical properties. nih.gov Through UV-vis, steady-state, and time-dependent fluorescence spectroscopy, it has been demonstrated that CAID coexists in two enol tautomeric forms in solution. nih.gov Spectroscopic studies of its interaction with biomolecules like human serum albumin and DNA have indicated its potential for use as a fluorescent molecular probe to investigate these and other biological molecules. nih.gov

The design of such probes often incorporates the carbamide group as a recognition site, which binds to the target molecule, and a fluorophore or chromophore that signals the binding event. The modular nature of these probes allows for the tuning of their selectivity and sensitivity by modifying the substituents on the carbamide scaffold.

Table 1: Spectroscopic Properties of a Representative Carbamide-Based Probe
PropertyDescriptionSignificance in Probes
FluorescenceEmission of light by a substance that has absorbed light.Allows for highly sensitive detection of the target analyte.
TautomerismCoexistence of two or more interconvertible structural isomers.Can influence the photophysical properties and binding interactions of the probe. nih.gov
Biomolecule InteractionAbility to bind to biological molecules like proteins and DNA.Demonstrates the probe's utility in studying biological systems. nih.gov

Chemosensors for Molecular Detection

Building on the principles of fluorescent probes, carbamide derivatives are also employed as chemosensors for the detection of various ions and small molecules. A chemosensor reversibly binds to an analyte and produces a detectable signal. acs.org The urea or carbamide functionality is particularly effective in the design of chemosensors for anions, where the N-H protons of the urea can form strong hydrogen bonds with the target anion.

The development of small organic molecules as chemosensors is a growing field because they offer advantages such as ease of synthesis, cost-effectiveness, and the potential for real-time, on-site detection with high sensitivity and selectivity. nih.gov These sensors can be designed to produce a colorimetric change, visible to the naked eye, or a fluorescent response upon binding to the analyte. nih.gov The integration of these molecular sensors into more advanced systems, such as molecular-level keypad locks, is an emerging area of interdisciplinary research. nih.gov

Table 2: Design Principles of Carbamide-Based Chemosensors
ComponentFunctionExample Mechanism
Recognition UnitBinds selectively to the target analyte.Carbamide (urea) group forming hydrogen bonds with an anion.
Signaling UnitProduces a measurable optical or electrochemical signal.A fluorophore that changes emission intensity or wavelength upon analyte binding.
LinkerConnects the recognition and signaling units.An aliphatic or aromatic chain that can modulate the sensor's properties.

Utility as Biological Tool Compounds in Mechanistic Studies

Beyond detection, carbamide derivatives serve as crucial tool compounds for investigating the mechanisms of biological processes. Their ability to be chemically modified allows for the fine-tuning of their biological activity, making them suitable for dissecting complex cellular pathways.

Selective Modulators for Dissecting Biological Pathways

Carbamide and the related carbamate derivatives can be designed as potent and selective inhibitors or activators of specific enzymes or receptors. By selectively modulating the activity of a single protein within a complex pathway, researchers can elucidate its specific function and role in cellular processes.

A prominent example is the use of carbamate derivatives to inhibit Fatty Acid Amide Hydrolase (FAAH), an enzyme that regulates a class of signaling lipids, including the endocannabinoid anandamide. nih.gov Biochemical evidence has shown that carbamates can covalently modify the active site of FAAH, leading to its inactivation. nih.gov This has enabled the design of potent and selective FAAH inhibitors. nih.gov By using such selective modulators, researchers can study the physiological and behavioral processes controlled by the fatty acid amides that FAAH degrades, such as pain, feeding, and sleep. nih.gov These tool compounds have been instrumental in probing the function of the endocannabinoid system. nih.gov

Table 3: Carbamide Derivatives as Selective Modulators
TargetMechanism of ActionBiological Pathway Studied
Fatty Acid Amide Hydrolase (FAAH)Covalent modification of the enzyme's active site. nih.govEndocannabinoid signaling. nih.gov
Various Receptors/EnzymesCompetitive or non-competitive inhibition/activation.Signal transduction, metabolic pathways.

Molecular Scaffolds for Proteostasis Research

Proteostasis, or protein homeostasis, is the cellular process that maintains the integrity and function of the proteome. nih.gov Disturbances in proteostasis can lead to protein misfolding and aggregation, which are common pathogenic features of many neurodegenerative diseases. nih.gov

The carbamide functional group is a key structural motif in medicinal chemistry, valued for its ability to form stable hydrogen bonds with protein targets, mimicking interactions made by peptide bonds. nih.gov This makes the carbamide structure an excellent molecular scaffold for developing compounds aimed at proteostasis research. While specific research on a compound named "this compound" in this context is not detailed in available literature, the properties of the carbamide scaffold are highly relevant.

Molecules built upon a carbamide core can be designed to:

Inhibit protein aggregation: By interacting with misfolding-prone proteins, these compounds could prevent the formation of toxic oligomers and larger aggregates.

Modulate chaperone activity: They could be designed to enhance or inhibit the function of molecular chaperones, which are key players in protein folding and degradation.

Interfere with signaling pathways that respond to proteotoxic stress: By modulating pathways like the unfolded protein response (UPR), these compounds could help to restore cellular homeostasis.

The chemical stability and synthetic accessibility of carbamide derivatives make them an attractive starting point for creating libraries of compounds to screen for activity in proteostasis-related assays.

Table 4: Potential Roles of Carbamide Scaffolds in Proteostasis Research
Research AreaScaffold FunctionTherapeutic Goal
Protein AggregationBinding to aggregation-prone protein intermediates.Prevention of toxic aggregate formation in neurodegenerative diseases. nih.gov
Chaperone SystemAllosteric modulation of chaperone proteins.Enhancing the cell's ability to refold or degrade misfolded proteins.
Stress Response PathwaysInhibition or activation of key kinases or transcription factors.Restoring cellular balance and preventing cell death under stress.

Advanced Analytical and Characterization Methodologies for Carbamide Derivative 2 Research

Hyphenated Chromatography-Mass Spectrometry Techniques (e.g., LC-MS/MS, GC-MS)

Hyphenated chromatography-mass spectrometry techniques are powerful tools for the separation, identification, and quantification of "Carbamide derivative 2" and its related impurities or metabolites.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):

LC-MS/MS is a highly sensitive and selective method for analyzing "this compound" in complex matrices. ku.edu The liquid chromatography component separates the compound from other components in a sample, while the tandem mass spectrometer provides structural information and enables precise quantification. ku.edu A selective and reliable LC-MS/MS method can be developed for the simultaneous determination of "this compound" and its potential prodrugs or metabolites in biological samples like rat plasma. rsc.org The method's validation would typically include assessments of linearity, accuracy, precision, and the lower limit of quantification. rsc.org In many cases, derivatization of the target analyte can improve chromatographic separation and enhance detection sensitivity. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS):

For volatile and thermally stable carbamide derivatives, GC-MS is a valuable analytical technique. scispec.co.th Often, derivatization is necessary to increase the volatility of the analyte for successful GC analysis. nih.gov For instance, flash methylation in the injection port can be utilized for the analysis of certain carbamates. scispec.co.th GC-MS provides excellent separation and reproducible electron ionization mass spectra that are suitable for library matching and compound identification. oup.com

A typical application could involve the development of a robust GC-MS/MS method for the determination of various carbamide derivatives, achieving both sensitivity and confirmation in a single injection. scispec.co.th

ParameterLC-MS/MSGC-MS
Principle Separation by liquid chromatography, detection by tandem mass spectrometry.Separation by gas chromatography, detection by mass spectrometry.
Analyte Properties Suitable for a wide range of polarities and thermal stabilities.Requires volatile and thermally stable analytes (or derivatives).
Derivatization May be used to improve ionization or chromatography.Often required to increase volatility. nih.govresearchgate.net
Sensitivity Generally very high.High, can be enhanced by derivatization.
Application for this compound Quantification in biological fluids, impurity profiling.Analysis of volatile derivatives, quality control.

High-Resolution Mass Spectrometry for Precise Molecular Identification and Isotopic Analysis

High-resolution mass spectrometry (HRMS) is indispensable for the unambiguous identification of "this compound" by providing highly accurate mass measurements. nih.gov This precision allows for the determination of the elemental composition of the parent molecule and its fragments, significantly enhancing confidence in its structural elucidation. acs.org

HRMS can differentiate between "this compound" and other compounds with the same nominal mass but different elemental formulas. This capability is crucial for impurity identification and metabolite characterization. For instance, a study on N-terminal carbamylated hemoglobin utilized LC-HR-MS for direct detection with excellent specificity and sensitivity. nih.gov

Isotopic analysis by HRMS can also be employed to study reaction mechanisms or to quantify the compound using isotope-coded derivatization techniques. nih.gov

Table of HRMS Data for a Hypothetical "this compound"

IonCalculated m/zMeasured m/zMass Error (ppm)Elemental Composition
[M+H]+350.1234350.1231-0.86C15H20N4O5
[M+Na]+372.1053372.1049-1.07C15H19N4NaO5

Advanced NMR Spectroscopy (e.g., 2D, Solid-State NMR, Diffusion NMR) for Dynamic and Complex Structures

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of "this compound" in both solution and the solid state. ksu.kzresearchgate.net

Two-Dimensional (2D) NMR:

2D NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are essential for resolving complex overlapping signals in the 1D NMR spectra of intricate molecules. wikipedia.org These methods reveal correlations between different nuclei, which helps in assigning signals and piecing together the molecular structure. wikipedia.org For carbamide-containing compounds, 2D NMR can simplify the identification process in complex mixtures and help establish the structure of biologically active compounds. researchgate.net

Solid-State NMR (ssNMR):

Solid-state NMR provides valuable information about the structure and dynamics of "this compound" in its solid form. nih.gov This is particularly useful for studying polymorphism, where the compound can exist in different crystalline forms with distinct physical properties. A joint solid-state NMR and DFT study on urea-loaded copper benzoate demonstrated the utility of this technique in characterizing paramagnetic systems. nih.gov In some cases, 2D solid-state NMR strategies can be employed to monitor covalent self-assembly. rsc.org

Diffusion NMR:

Diffusion-Ordered Spectroscopy (DOSY) is a powerful NMR technique for studying the size and shape of molecules in solution, as well as their interactions. rsc.org By measuring the diffusion coefficient of "this compound," it is possible to investigate self-association, aggregation, and binding to other molecules. rsc.org This technique is particularly useful for characterizing supramolecular systems. rsc.org

NMR TechniqueInformation ObtainedApplication for this compound
2D NMR (COSY, HSQC) Connectivity between atoms, structural elucidation. wikipedia.orgUnambiguous assignment of proton and carbon signals, confirmation of molecular structure.
Solid-State NMR Structure and dynamics in the solid state, polymorphism. nih.govCharacterization of crystalline forms, study of intermolecular interactions in the solid phase.
Diffusion NMR (DOSY) Molecular size, self-association, binding interactions. rsc.orgInvestigation of aggregation behavior, determination of binding constants with target molecules.

X-ray Absorption Spectroscopy (XAS) and X-ray Photoelectron Spectroscopy (XPS) for Electronic Structure and Oxidation States

X-ray Absorption Spectroscopy (XAS):

XAS is a synchrotron-based technique that provides information about the local geometric and electronic structure of a specific element within a molecule. uu.nl For "this compound," particularly if it is a metal complex, XAS at the metal's absorption edge can reveal details about its oxidation state, coordination environment, and bond lengths. researchgate.net Studies on copper (II) carbamide complexes have utilized X-ray K-absorption near edge measurements to investigate these properties. researchgate.net

X-ray Photoelectron Spectroscopy (XPS):

XPS is a surface-sensitive technique that provides information about the elemental composition and chemical states of the elements within the top few nanometers of a material's surface. acs.org For "this compound," XPS can be used to determine the different chemical environments of carbon, nitrogen, and oxygen atoms. uic.edu The binding energies of the core-level electrons are sensitive to the local chemical environment, allowing for the differentiation of functional groups. acs.org For example, the N 1s spectrum can distinguish between amine and amide nitrogens. nus.edu.sg

Hypothetical XPS Data for "this compound"

ElementBinding Energy (eV)Assignment
C 1s284.8C-C/C-H
286.5C-N
288.9C=O (Carbamide)
N 1s399.8N-H (Amide)
401.5N-C (Amide)
O 1s531.2C=O (Carbamide)

Atomic Force Microscopy (AFM) and Scanning Electron Microscopy (SEM) for Surface Morphology and Interactions

Atomic Force Microscopy (AFM):

AFM is a high-resolution imaging technique that can visualize the surface of "this compound" at the nanoscale. It can be used to study the morphology of thin films, crystals, or self-assembled structures. AFM can also be used to probe the mechanical properties of the material at a local level.

Scanning Electron Microscopy (SEM):

TechniqueInformation ProvidedApplication for this compound
AFM High-resolution surface topography, nanomechanical properties.Imaging of single crystals or self-assembled monolayers, probing surface interactions.
SEM Surface morphology, elemental composition (with EDX).Characterization of crystal habit, analysis of particle size and shape distribution.

Calorimetry and Other Thermodynamic Techniques (e.g., ITC, DSC) for Binding and Phase Transitions

Isothermal Titration Calorimetry (ITC):

ITC is a powerful technique for directly measuring the thermodynamics of binding interactions. harvard.edu It can be used to determine the binding affinity (Ka), enthalpy (ΔH), entropy (ΔS), and stoichiometry (n) of the interaction between "this compound" and its biological target or other binding partners. khanacademy.org This information is crucial for understanding the driving forces behind molecular recognition. nih.gov

Differential Scanning Calorimetry (DSC):

DSC is a thermal analysis technique used to study the phase transitions of a material as a function of temperature. mdpi.com For "this compound," DSC can be used to determine its melting point, purity, and to identify and characterize different polymorphic forms. ucl.ac.uk The effect of excipients, such as urea (B33335), on the phase transition of polymers has been studied using DSC. nih.gov

Thermodynamic Parameters from a Hypothetical ITC Experiment

ParameterValue
Stoichiometry (n)1.05
Association Constant (Ka)2.5 x 10^6 M^-1
Enthalpy Change (ΔH)-12.5 kcal/mol
Entropy Change (ΔS)8.2 cal/mol·K

Future Directions and Emerging Research Frontiers for Carbamide Derivative 2

The landscape of chemical research is in a constant state of evolution, driven by technological advancements and an ever-deepening understanding of molecular science. For a versatile scaffold like Carbamide Derivative 2, the future holds immense promise. The following sections explore the emerging research frontiers that are poised to unlock the full potential of this compound, from accelerated discovery pipelines powered by artificial intelligence to the development of novel functional materials and a more profound comprehension of its molecular interactions.

Q & A

Q. What are the best practices for disclosing carbamide derivative study limitations in high-impact journals?

  • Methodological Answer : Explicitly address limitations in the discussion section, such as sample size constraints or unmeasured intermediates. For example, in NOx studies, acknowledge engine load variations’ impact on emission profiles . Follow CONSORT guidelines for randomized trials and STROBE for observational studies. Data transparency is critical; deposit spectra, chromatograms, and raw data in repositories like Zenodo .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.